3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1105692-89-4
VCID: VC8406123
InChI: InChI=1S/C9H15NO3S/c1-2-3-4-8(11)10-6-14-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
SMILES: CCCCC(=O)N1CSCC1C(=O)O
Molecular Formula: C9H15NO3S
Molecular Weight: 217.29 g/mol

3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid

CAS No.: 1105692-89-4

Cat. No.: VC8406123

Molecular Formula: C9H15NO3S

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid - 1105692-89-4

Specification

CAS No. 1105692-89-4
Molecular Formula C9H15NO3S
Molecular Weight 217.29 g/mol
IUPAC Name 3-pentanoyl-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C9H15NO3S/c1-2-3-4-8(11)10-6-14-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Standard InChI Key IJRFVNUUNPFCSH-UHFFFAOYSA-N
SMILES CCCCC(=O)N1CSCC1C(=O)O
Canonical SMILES CCCCC(=O)N1CSCC1C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-pentanoyl-1,3-thiazolidine-4-carboxylic acid (C₉H₁₅NO₃S) features a thiazolidine core—a saturated ring system comprising three carbon atoms, one sulfur atom, and one nitrogen atom. The pentanoyl group (–CO–(CH₂)₃–CH₃) at position 3 introduces hydrophobicity, while the carboxylic acid (–COOH) at position 4 enhances solubility in polar solvents and potential for salt formation . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₉H₁₅NO₃S
Molecular Weight233.29 g/mol
Functional GroupsThiazolidine, pentanoyl, carboxylic acid
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
StabilitySensitive to hydrolysis under acidic/basic conditions

The compound’s stereochemistry remains undefined in publicly available data, though analogous thiazolidines often exhibit chirality at carbon 4, influencing biological activity .

Synthetic Methodologies and Reaction Optimization

While no dedicated synthesis for 3-pentanoyl-1,3-thiazolidine-4-carboxylic acid is documented, patented protocols for structurally related N-acyl-thiazolidine-carboxylic acids offer a plausible roadmap . These methods typically involve:

  • Acylation of 1,3-Thiazolidine-4-carboxylic Acid:
    Reacting the parent thiazolidine-carboxylic acid with a carboxylic acid derivative (e.g., pentanoyl chloride or anhydride) in polar solvents like ethanol or methanol. For example, acetic anhydride reacts with 1,3-thiazolidine-4-carboxylic acid at 40–85°C to yield N-acetyl derivatives .

  • Microwave-Assisted Synthesis:
    Accelerating reaction kinetics using microwave irradiation, which reduces energy consumption and improves yields .

  • Workup and Purification:
    Isolation via vacuum filtration, followed by washing with cold ethanol and desiccation.

Table 1 summarizes reaction conditions and yields from analogous syntheses :

ExampleStarting Material (g)ReagentSolventTemp (°C)Time (h)Yield (g)
62.3Acetic anhydrideEthanolReflux166.1
1210.3Acetic anhydrideEthanolReflux166.1
1310.2Acetic anhydrideEthanolReflux245.6
1610.3Acetic anhydrideEthanol22→Reflux55.5

These data suggest that prolonged reflux (16–24 h) in ethanol maximizes yields, though excessive heating may promote side reactions like ring-opening or decarboxylation.

Analytical Characterization and Quality Control

Gas chromatography–mass spectrometry (GC-MS) and infrared (IR) spectroscopy are pivotal for characterizing thiazolidine derivatives . For instance:

  • GC-MS: Derivatization with N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) enhances volatility, enabling detection of molecular ions (e.g., m/z 233 for the underivatized compound) .

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (S–H stretch) confirm acyl and thiol groups, respectively .

Chromatographic purity is critical for industrial applications, with high-performance liquid chromatography (HPLC) resolving mixtures of 4-carboxy-thiazolidinium salts and N-acyl analogs .

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis routes are needed to explore enantiomer-specific bioactivities.

  • Stability Studies: Hydrolytic degradation under physiological conditions must be quantified to assess therapeutic potential.

  • Ecotoxicology: Environmental impact assessments are essential for agrochemical applications.

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